molecular formula C25H23N3O2 B2545966 N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide CAS No. 836665-91-9

N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide

Cat. No.: B2545966
CAS No.: 836665-91-9
M. Wt: 397.478
InChI Key: YPMVDJPHFFYECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide is a chemical compound built on a quinoxaline heterocycle, a scaffold recognized for its diverse pharmacological profile in medicinal chemistry . While specific biological data for this exact compound is limited in public sources, its core structure is closely related to diphenylquinoxaline-6-carbohydrazide hybrids, which have been rationally designed and synthesized as potent anti-diabetic agents . These structural analogs function as alpha-glucosidase inhibitors, a key therapeutic target for managing Type 2 diabetes, as they help control blood glucose levels by delaying the breakdown of carbohydrates . The quinoxaline core is known to be a privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects . This compound is offered for research purposes to further investigate the biological potential of quinoxaline-based molecules and explore their mechanisms of action. It is intended for laboratory research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-17(16-30-2)26-25(29)20-13-14-21-22(15-20)28-24(19-11-7-4-8-12-19)23(27-21)18-9-5-3-6-10-18/h3-15,17H,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMVDJPHFFYECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321251
Record name N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

836665-91-9
Record name N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves several steps, typically beginning with the formation of the quinoxaline core followed by functionalization at the carboxamide position. The compound's molecular formula is C19H20N2O2C_{19}H_{20}N_{2}O_{2}, with a molecular weight of approximately 312.38 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that quinoxaline derivatives exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

Cell Line IC50 (µg/mL) Activity
MCF-70.5Highly Active
HT-294.75Moderately Active
AGS6.79Less Active

These findings suggest that the presence of specific substituents on the quinoxaline structure enhances cytotoxicity against cancer cells, particularly through mechanisms targeting microtubule dynamics as tubulin inhibitors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinoxaline derivatives are known to possess antibacterial activity against various pathogens. In studies, compounds similar to this compound demonstrated varying zones of inhibition (ZOI) against common bacterial strains:

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus8
Escherichia coli6
Vibrio cholerae8

These results indicate that while some derivatives show moderate antibacterial effects, further optimization may be required to enhance their efficacy .

The mechanisms through which this compound exerts its biological effects involve:

  • Inhibition of Tubulin Polymerization : As a tubulin inhibitor, it binds to the colchicine site on β-tubulin, disrupting microtubule dynamics essential for cell division.
  • Induction of Oxidative Stress : Similar compounds have been shown to induce reactive oxygen species (ROS), leading to oxidative DNA damage in bacterial cells .
  • Antimicrobial Mechanisms : The action against bacteria may involve interference with cell wall synthesis or function, although specific pathways for this compound require further elucidation.

Case Studies

Several studies have explored the biological activities of related quinoxaline derivatives:

  • Study on Antitumor Activity : A recent investigation synthesized multiple derivatives and evaluated their cytotoxic effects using MTT assays across several cancer cell lines. The results highlighted that modifications at specific positions significantly influenced antitumor potency .
  • Antimicrobial Evaluation : Another study focused on the synthesis and antimicrobial testing of quinoxaline derivatives against various pathogens, providing insights into structure-activity relationships (SAR) that could guide future modifications for enhanced efficacy .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinoxaline derivatives, including N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide. The compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Studies and Findings

  • Synthesis and Evaluation : A series of quinoxaline derivatives were synthesized and evaluated for their anticancer activity against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines. The results indicated that several derivatives displayed IC50 values ranging from 1.9 to 7.52 μg/mL, demonstrating potent activity against these cell lines .
  • Mechanisms of Action : The anticancer effects are attributed to multiple mechanisms, including:
    • Inhibition of tyrosine kinases.
    • Induction of apoptosis.
    • Inhibition of tubulin polymerization.
    • Selective targeting of tumor hypoxia .

Synthesis Methodologies

The synthesis of this compound typically involves several steps, including the formation of the quinoxaline core followed by the introduction of functional groups through various organic reactions.

Synthesis Overview

StepReaction TypeDescription
1CondensationFormation of the quinoxaline core from appropriate precursors.
2AlkylationIntroduction of the methoxypropan-2-yl group via alkylation reactions.
3CarboxamidationFormation of the carboxamide group through reaction with suitable amines or carboxylic acids.

This multi-step synthesis allows for the introduction of various substituents that can enhance biological activity or alter pharmacokinetic properties.

Medicinal Chemistry Applications

Beyond anticancer applications, quinoxaline derivatives have been investigated for their potential in treating other conditions due to their ability to interact with biological targets.

Potential Therapeutic Uses

  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Certain compounds exhibit anti-inflammatory activities, making them candidates for treating inflammatory diseases.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding 2,3-diphenylquinoxaline-6-carboxylic acid and 1-methoxypropan-2-amine.

Conditions Products Yield Key Observations
6M HCl, reflux, 8 hrs2,3-Diphenylquinoxaline-6-carboxylic acid + 1-methoxypropan-2-amine78–85%Acidic conditions favor protonation of the amide carbonyl, accelerating nucleophilic attack by water .
2M NaOH, ethanol, reflux, 6 hrs2,3-Diphenylquinoxaline-6-carboxylate salt + 1-methoxypropan-2-amine82–88%Base-mediated hydrolysis proceeds via deprotonation, forming a tetrahedral intermediate .

Mechanistic Insight : Hydrolysis is pH-dependent, with acidic conditions favoring carbocation stabilization and basic conditions promoting nucleophilic hydroxide attack . The reaction is critical for metabolite analysis in pharmacological studies.

Nucleophilic Substitution at the Amide Group

The carboxamide can be converted to reactive intermediates for further derivatization.

Reaction Reagents/Conditions Products Applications
Acyl chloride formationSOCl₂, DMF catalyst, 60°C, 3 hrs2,3-Diphenylquinoxaline-6-carbonyl chlorideEnables synthesis of esters, thioesters, or new amides .
Condensation with aldehydesRCHO (e.g., benzaldehyde), ethanol, Δ, 12 hrsSchiff base derivatives (e.g., N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide hydrazones)Used to develop antimicrobial or antitumor agents .

Example Synthesis :
Reaction with 4-chlorobenzaldehyde in ethanol produces a hydrazone derivative with demonstrated antimicrobial activity (MIC = 4.9 µg/mL against E. coli) .

Functionalization of the Quinoxaline Ring

The electron-deficient quinoxaline core participates in electrophilic substitution, though steric hindrance from diphenyl groups limits reactivity.

Reaction Type Conditions Position Modified Key Products
NitrationHNO₃/H₂SO₄, 0°C, 2 hrsC7 position7-Nitro-2,3-diphenylquinoxaline-6-carboxamide
SulfonationClSO₃H, CH₂Cl₂, rt, 6 hrsC6 position6-Sulfo-2,3-diphenylquinoxaline-6-carboxamide

Challenges :

  • Diphenyl groups at C2/C3 create steric bulk, directing electrophiles to the less hindered C6/C7 positions .

  • Nitration at C7 requires low temperatures to avoid over-oxidation .

Reduction Reactions

Controlled reduction targets specific functional groups:

Target Site Reagents/Conditions Products
Amide groupLiAlH₄, THF, reflux, 4 hrsN-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-methylamine
Quinoxaline ringH₂ (1 atm), Pd/C, ethanol, rt, 12 hrsPartially saturated tetrahydroquinoxaline derivative

Selectivity Notes :

  • LiAlH₄ reduces the amide to a methylamine group without affecting the aromatic rings.

  • Catalytic hydrogenation selectively saturates the quinoxaline ring’s N-heterocycle .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

S-Metolachlor (CAS No. 87392-12-9)

S-Metolachlor, a chiral acetamide herbicide, shares the methoxypropan-2-yl moiety with the target compound. However, its core structure differs significantly:

  • Core Structure: S-Metolachlor has a chloroacetamide backbone linked to an ethyl-methylphenyl group, whereas the target compound features a quinoxaline-carboxamide scaffold with diphenyl substituents.
  • Functionality: S-Metolachlor inhibits weed growth by targeting very-long-chain fatty acid synthesis, a mechanism common to chloroacetamide herbicides . In contrast, quinoxaline derivatives are more frequently associated with kinase inhibition or π-conjugated electronic applications.
Parameter N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide S-Metolachlor
Core Structure Quinoxaline-carboxamide Chloroacetamide
Key Functional Groups Diphenyl, methoxypropan-2-yl Ethyl-methylphenyl, chloroacetamide
Primary Application Not specified (potential pharmaceuticals) Herbicide
Regulatory Citations None provided Listed under 9902.24.10 (U.S. tariff)

Other Quinoxaline Derivatives

Research Findings and Data Gaps

The provided evidence lacks explicit data on the target compound’s synthesis, bioactivity, or physicochemical properties. However, inferences can be made:

  • Synthetic Challenges : The methoxypropan-2-yl group may complicate stereochemical control during synthesis, analogous to S-Metolachlor’s production, which requires enantioselective methods .
  • Environmental Impact : Compounds with methoxypropan-2-yl groups, like S-Metolachlor, are subject to strict environmental regulations due to persistence in soil . This suggests similar scrutiny for the target compound if used in agrochemicals.

Q & A

Q. What are the recommended methodologies for synthesizing N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide?

A robust synthesis strategy should integrate statistical Design of Experiments (DoE) to minimize trial iterations while optimizing yield and purity. Begin by identifying critical reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and apply factorial designs to assess interactions. For complex reaction pathways, quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, guiding experimental validation . For example, ICReDD’s approach combines computational reaction path searches with iterative experimental feedback to accelerate discovery .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Prioritize X-ray crystallography for unambiguous structural confirmation, as demonstrated in quinoxaline derivatives with similar substituents . Complement this with NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify functional groups and regiochemistry. For purity assessment, use HPLC-MS with a reverse-phase C18 column and UV-Vis detection (λ = 254 nm). Statistical validation via multivariate analysis (e.g., principal component analysis) can resolve spectral ambiguities caused by conformational isomers .

Q. How should this compound be stored to ensure long-term stability in laboratory settings?

Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Maintain temperatures below –20°C for prolonged stability, and avoid exposure to moisture due to potential hydrolysis of the methoxypropan-2-yl group. Regularly monitor purity via TLC or HPLC, as recommended for lab-stored quinoxaline analogs .

Advanced Research Questions

Q. How can computational methods enhance the optimization of reaction conditions for this compound?

Implement ab initio molecular dynamics (AIMD) simulations to model solvent effects and reaction kinetics. Pair this with machine learning -driven parameter optimization, where experimental data (e.g., yield, selectivity) are fed into neural networks to predict optimal conditions. ICReDD’s framework exemplifies this by using quantum calculations to narrow down solvent systems and catalyst combinations, reducing experimental iterations by 40–60% .

Q. What strategies address contradictory data in spectroscopic characterization or bioactivity assays?

Employ multivariate statistical analysis (e.g., partial least squares regression) to isolate variables causing discrepancies, such as solvent polarity or pH. For bioactivity conflicts, validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) and apply DoE to test hypotheses about interference from impurities or aggregation .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining efficiency?

Optimize continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Use computational fluid dynamics (CFD) simulations to model mixing efficiency and residence time distribution. Reference CRDC subclass RDF2050112 (reaction fundamentals and reactor design) for guidelines on scaling batch processes, such as maintaining stoichiometric ratios and selecting corrosion-resistant materials .

Q. Methodological Notes

  • Citations : Ensure all experimental protocols align with CRDC classifications (e.g., RDF2050108 for process control) .
  • Validation : Cross-reference computational predictions with experimental data (e.g., XRD for crystal packing validation) to mitigate model inaccuracies .
  • Ethics : Adhere to lab safety standards (e.g., proper ventilation, PPE) as outlined for similar carboxamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.